Cas no 56563-01-0 (1H-1,2,4-Triazole-1-aceticacid, ethyl ester)

1H-1,2,4-Triazole-1-aceticacid, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,4-Triazole-1-aceticacid, ethyl ester
- Ethyl 1H-1,2,4-triazol-1-ylacetate
- ETHYL 2-(1H-1,2,4-TRIAZOL-1-YL)ACETATE
- ETHYL-2-(1H-1,2,4-TRIAZOLE-1-YL)ACETATE
- 1,2,4-triazole-1-acetic acid ethyl ester
- 1-N-carbethoxymethylene-1,2,4-triazole
- ethyl (1,2,4-triazol-1-yl)acetate
- ETHYL 2-(1H-1,2,4-TRIAZOLE-1-YL)ACETIC ACID
- ethyl 2-1,2,4-triazol-1-yl acetate
- ethyl N1-1,2,4-triazolylacetate
- DTXSID801299343
- J-504637
- MFCD00215199
- Ethyl 1H-1,2,4-triazol-1-ylacetate #
- Ethyl (1H)-1,2,4-triazole-1-acetate
- 56563-01-0
- AKOS002669482
- AC-11864
- Ethyl 1H-1,2,4-triazole-1-acetate
- CS-0331758
- 1H-1,2,4-triazol-1-acetic acid ethyl ester
- 10E-014
- ethyl 2-(1,2,4-triazol-1-yl)acetate
- [1,2,4]-triazol-1-ylacetic acid ethyl ester
- SCHEMBL2362473
- G71868
-
- MDL: MFCD00215199
- Inchi: InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
- InChI Key: KOXLIKDTQXSKIE-UHFFFAOYSA-N
- SMILES: CCOC(=O)CN1C=NC=N1
Computed Properties
- Exact Mass: 155.06900
- Monoisotopic Mass: 155.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 57Ų
Experimental Properties
- Density: 1.25
- Boiling Point: 277.5°Cat760mmHg
- Flash Point: 121.7°C
- Refractive Index: 1.556
- PSA: 57.01000
- LogP: -0.15880
1H-1,2,4-Triazole-1-aceticacid, ethyl ester Security Information
1H-1,2,4-Triazole-1-aceticacid, ethyl ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,2,4-Triazole-1-aceticacid, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB578371-500 mg |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate; . |
56563-01-0 | 500MG |
€579.60 | 2023-07-11 | ||
Apollo Scientific | OR32023-1g |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate |
56563-01-0 | 95% | 1g |
£910.00 | 2025-02-20 | |
abcr | AB578371-1 g |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate; . |
56563-01-0 | 1g |
€1,115.20 | 2023-07-11 | ||
abcr | AB578371-1g |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate; . |
56563-01-0 | 1g |
€457.30 | 2025-03-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTW960-1g |
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate |
56563-01-0 | 95% | 1g |
¥1584.0 | 2024-04-18 | |
A2B Chem LLC | AG64364-250mg |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate |
56563-01-0 | 97% | 250mg |
$95.00 | 2024-04-19 | |
A2B Chem LLC | AG64364-1g |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate |
56563-01-0 | 97% | 1g |
$257.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402428-100mg |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate |
56563-01-0 | 97% | 100mg |
¥374.00 | 2024-05-08 | |
1PlusChem | 1P00E98S-1g |
ETHYL 2-(1H-1,2,4-TRIAZOL-1-YL)ACETATE |
56563-01-0 | 97% | 1g |
$256.00 | 2023-12-16 | |
Chemenu | CM522210-1g |
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate |
56563-01-0 | 97% | 1g |
$172 | 2022-08-31 |
1H-1,2,4-Triazole-1-aceticacid, ethyl ester Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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2. Book reviews
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on 1H-1,2,4-Triazole-1-aceticacid, ethyl ester
Professional Introduction to 1H-1,2,4-Triazole-1-acetic Acid, Ethyl Ester (CAS No. 56563-01-0)
1H-1,2,4-Triazole-1-acetic acid, ethyl ester, identified by its Chemical Abstracts Service (CAS) number 56563-01-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic ester belongs to the triazole class, a structural motif renowned for its broad spectrum of biological activities. The compound's unique framework, featuring a triazole ring linked to an acetic acid ethyl ester moiety, positions it as a versatile intermediate in the development of novel therapeutic agents.
The triazole core of 1H-1,2,4-Triazole-1-acetic acid, ethyl ester contributes to its pharmacological relevance by imparting stability and reactivity that are conducive to further chemical modifications. This characteristic makes it a valuable building block in medicinal chemistry, particularly in the synthesis of molecules targeting inflammatory and infectious diseases. Recent advancements in drug discovery have highlighted the utility of triazole derivatives in modulating enzyme activity and interacting with biological receptors.
In the context of contemporary research, 1H-1,2,4-Triazole-1-acetic acid, ethyl ester has been explored for its potential in addressing unmet medical needs. Studies have demonstrated its role as a precursor in the synthesis of compounds with antimicrobial and anti-inflammatory properties. The ester functionality not only enhances solubility but also provides a site for further derivatization, enabling the creation of structurally diverse analogs with tailored pharmacokinetic profiles.
One notable application of this compound is in the development of immunomodulatory agents. The triazole ring's ability to engage with biological targets such as cytokine receptors has been leveraged to design molecules that can modulate immune responses. Preliminary investigations suggest that derivatives of 1H-1,2,4-Triazole-1-acetic acid, ethyl ester may exhibit efficacy in treating autoimmune disorders by selectively inhibiting pro-inflammatory pathways.
The synthesis of 1H-1,2,4-Triazole-1-acetic acid, ethyl ester typically involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include cyclization reactions to form the triazole ring followed by esterification to introduce the acetic acid ethyl moiety. Advances in catalytic methods have refined these processes, improving yield and reducing environmental impact. Such methodologies align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.
The compound's structural versatility also makes it pertinent in materials science applications beyond traditional pharmaceuticals. Researchers are investigating its potential use in polymer chemistry and as a ligand in coordination complexes. The triazole ring's electron-rich nature allows for interactions with transition metals, which can be exploited in catalytic systems or as components in functional materials.
From a regulatory perspective, 1H-1,2,4-Triazole-1-acetic acid, ethyl ester (CAS No. 56563-01-0) is subject to standard guidelines governing chemical substances used in research and industrial settings. Compliance with safety protocols ensures that its handling does not pose unnecessary risks to personnel or the environment. Documentation of synthesis routes and purity standards is essential for applications involving human or animal subjects.
The future prospects for 1H-1,2,4-Triazole-1-acetic acid, ethyl ester are promising, given its multifaceted utility. Ongoing research aims to expand its applications into areas such as antiviral therapy and neurodegenerative disease treatment. Collaborative efforts between academia and industry are expected to accelerate the discovery pipeline by integrating computational modeling with experimental validation.
In summary, 1H-1,2,4-Triazole-1-acetic acid, ethyl ester stands as a testament to the innovative potential inherent in heterocyclic chemistry. Its role as a key intermediate underscores its importance in modern drug development and material science. As scientific understanding evolves, 56563-01-0 will likely continue to inspire new synthetic strategies and therapeutic applications that benefit society.
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